molecular formula C17H19N3O2 B8753552 2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide

2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide

Cat. No.: B8753552
M. Wt: 297.35 g/mol
InChI Key: VJNWJPQVVLEHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide is an organic compound with the molecular formula C17H19N3O2 It is a benzamide derivative characterized by the presence of an amino group and a morpholine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit focal adhesion kinase, which plays a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide is unique due to its specific structural features, including the morpholine ring and the amino group attached to the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-amino-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H19N3O2/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12,18H2,(H,19,21)

InChI Key

VJNWJPQVVLEHSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isatoic anhydride (1.63 g, 10 mmol) was dissolved in DMF (40 mL) and added to 4-morpholinoaniline (1.78 g, 10 mmol). The reaction mixture was heated to 115° C. for 2.5 h. It was then cooled to room temperature, diluted with 5% lithium chloride solution (120 mL), and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water (100 mL), 10% aqueous sodium hydroxide (100 mL), and water (100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated to give 2-amino-N-(4-morpholinophenyl)benzamide as a gray solid. Yield 1.71 g (57%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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